molecular formula C15H16N2O4 B10954710 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione

2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10954710
M. Wt: 288.30 g/mol
InChI Key: GBJLDYVYSONUAM-UHFFFAOYSA-N
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Description

2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound characterized by a unique structure that includes a cycloheptyl group, a nitro group, and an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions

    Formation of Isoindole Dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Nitration: The introduction of the nitro group is usually done via nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

    Cycloheptylation: The cycloheptyl group can be introduced through alkylation reactions using cycloheptyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the isoindole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Isoindole Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The nitro group and isoindole core are known to interact with biological targets, making it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindole core can also interact with proteins and nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione: Unique due to the presence of both a cycloheptyl group and a nitro group.

    2-cyclohexyl-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the cycloheptyl group, making it less bulky and potentially less reactive.

Uniqueness

The presence of the cycloheptyl group in This compound adds steric bulk, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-cycloheptyl-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H16N2O4/c18-14-11-8-5-9-12(17(20)21)13(11)15(19)16(14)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2

InChI Key

GBJLDYVYSONUAM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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